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Compound of Interest

Compound Name: β-NADH-13C5 Disodium Salt

Cat. No.: B1158510

Get Quote

Executive Summary
β-NADH-13C5 is a stable isotope-labeled coenzyme primarily used to overcome the spectral

complexity and low sensitivity inherent in analyzing biological matrices.[1] By incorporating five

C atoms into the ribose ring (typically the adenosine or nicotinamide ribose), this reagent
serves as a background-free probe for ligand-binding studies, conformational analysis, and
real-time metabolic monitoring.[1] Unlike standard

H NMR, which suffers from severe overlap in the carbohydrate region (3.5–6.0 ppm),

C-filtered NMR of β-NADH-13C5 allows for precise tracking of the cofactor’s redox state and
binding environment without interference from host proteins or complex media.[1]

Technical Specifications & Chemical Identity
Compound Name: β-NADH-13C5 (Reduced form)[1]

Labeling Pattern: [Ribose-

C
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]-NADH. The five carbons of the ribose sugar are

C-enriched (>98%).[1][2]

Chemical Shift Reference:

C1' (Anomeric): ~88–95 ppm (Sensitive to glycosidic bond conformation).[1]

C2'–C5': ~60–85 ppm (Sensitive to sugar puckering, C2'-endo vs. C3'-endo).[1]

Stability:Acid Labile. NADH rapidly degrades to ADPR (Adenosine Diphosphate Ribose) and

nicotinamide below pH 7.0.[1]

Key Advantage: The

C label enables inverse-detected heteronuclear NMR (e.g.,

H-

C HSQC), providing a >30-fold sensitivity gain over direct

C detection while eliminating background signals from non-labeled metabolites.[1]

Core Applications
A. Structural Biology: Ligand-Protein Binding (K
Determination)
The ribose moiety of NADH is a critical recognition motif for dehydrogenases (e.g., Lactate

Dehydrogenase [LDH], Malate Dehydrogenase [MDH]).[1] Upon binding, the ribose ring

undergoes a conformational shift (e.g., from C2'-endo to C3'-endo).[1]

Mechanism: The

C chemical shifts of the labeled ribose change significantly upon protein binding due to the
alteration in the electronic environment and ring geometry.

Method:Chemical Shift Perturbation (CSP) titration.[1]

Advantage: Allows determination of the dissociation constant (
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) and exchange rates (

) in the presence of high concentrations of protein, which would obscure the ligand signal in
standard

H NMR.

B. Real-Time Enzymatic Kinetics
Monitoring the conversion of NADH to NAD

in real-time.[1]

Mechanism: The

C signals of the reduced nicotinamide ribose (in NADH) differ from those of the oxidized form
(NAD

).

Application: Measuring reaction velocities (

) of mutant enzymes where optical density (OD

) is unreliable due to turbidity or interference.

C. Quantitative Metabolomics (qNMR)
Used as an Internal Standard for quantifying cellular NAD(H) pools.[1]

Workflow: Spike a known concentration of β-NADH-13C5 into a cell lysate.

Benefit: The labeled satellites are distinct from endogenous

C-NADH, allowing precise quantification via isotope ratio analysis without the need for
external calibration curves.[1]

Experimental Protocols
Protocol 1: Enzyme Binding Study via 2D H- C HSQC
Objective: Determine the
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of NADH binding to a target dehydrogenase.

Materials:
Ligand: β-NADH-13C5 (10 mM stock in 50 mM Tris-d11, pH 8.0).

Protein: Purified Dehydrogenase (e.g., LDH), 0.1–1.0 mM in NMR buffer.[1]

Buffer: 50 mM Phosphate or Tris-d11 (pH 7.5), 100 mM NaCl, 10% D

O, 0.02% NaN

.[1]

Critical: Avoid acidic buffers (pH < 7.[1]0) to prevent NADH oxidation.[1]

Step-by-Step Workflow:
Sample Preparation:

Prepare a 500

L sample containing 200

M β-NADH-13C5.[1]

Acquire a reference

H-

C HSQC spectrum (Zero Point).[1]

Titration:

Sequentially add protein to the NADH sample to achieve Ligand:Protein ratios of 50:1,

20:1, 10:1, 2:1, and 1:1.[1]

Note: Keep the volume change <5% using a concentrated protein stock.

Acquisition Parameters (600 MHz Spectrometer):

Pulse Sequence:hsqcetgp (Sensitivity-enhanced HSQC with gradients).
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Scans (NS): 8–16 (Sufficient due to

C enrichment).

TD (Points): 2048 (F2,

H) x 128 (F1,

C).[1]

D1 (Relaxation Delay): 1.5 s.

Data Analysis:

Track the movement of the C1' anomeric cross-peak.

Plot the Chemical Shift Change (

) vs. Protein Concentration.[1]

Fit to a standard binding isotherm equation to extract

.[1]

Protocol 2: Real-Time Redox Monitoring
Objective: Monitor the LDH-catalyzed conversion of Pyruvate to Lactate.

Reaction Mix:

Buffer: 50 mM Potassium Phosphate, pH 7.4, 37°C.[1]

Substrate: 10 mM Pyruvate.[1]

Cofactor: 5 mM β-NADH-13C5.[1]

Initiation:

Add LDH (10 units) directly into the NMR tube.[1]

Rapidly mix by inversion.
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Acquisition:

Run a series of 1D

C-filtered

H spectra (e.g., zggpig or isotope-filtered spin-echo) every 30 seconds.

Observation: Watch the decay of the NADH ribose signals and the appearance of NAD

ribose signals. The chemical shift of the nicotinamide C4 proton also shifts dramatically,
but the

C-filter ensures you only see the exogenous tracer.

Visualization of Workflows
Figure 1: Ligand Binding & Exchange Dynamics
This diagram illustrates the NMR workflow for determining binding constants using

C-labeled NADH.[1]
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Caption: Workflow for NMR titration. Fast exchange results in a weighted average shift; slow

exchange shows distinct bound/free populations.

Figure 2: Metabolic Redox Cycling Pathway
The conversion tracked by the labeled cofactor.[3]
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Caption: The LDH reaction couples Pyruvate reduction with NADH oxidation.[1] 13C-NADH

allows specific monitoring of the cofactor turnover.
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Issue Probable Cause Solution

Rapid Signal Loss Acidic pH (< 7.[1]0)

Buffer with 50 mM Tris or

Phosphate at pH 8.0. Store

stocks at -80°C.

Broad Peaks Intermediate Exchange

Change temperature (± 5°C) to

shift exchange regime or

increase ligand excess.

Multiple Peaks Anomerization

Ensure pure β-anomer is used;

-NADH is biologically inactive

but may appear in old stocks.

[1]

Water Signal Inadequate Suppression

Use excitation sculpting or

gradients (zggpig) for 1D;

ensure 10% D

O lock.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158510?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

